molecular formula C10H11NO6S B7627920 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid

Cat. No.: B7627920
M. Wt: 273.26 g/mol
InChI Key: LNTXJIOGAWXLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid, also known as BDMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMAA is a sulfonamide derivative of glycine and belongs to the class of non-proteinogenic amino acids.

Scientific Research Applications

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been found to have an inhibitory effect on the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. This compound has also been studied for its potential as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer.

Mechanism of Action

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is a crucial step in various physiological processes. The inhibition of carbonic anhydrase by this compound has been found to have a therapeutic effect on glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma by inhibiting the activity of carbonic anhydrase in the eye. This compound has also been found to have anticonvulsant activity in animal models of epilepsy. In addition, this compound has been shown to have antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid in lab experiments is its specificity towards carbonic anhydrase. This specificity allows researchers to study the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the potential therapeutic applications of this compound in other diseases and conditions should be explored. Finally, the development of this compound derivatives with improved pharmacological properties is an area of research that holds promise for the future.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized by reacting 2-amino-5-bromobenzoic acid with sodium hydroxide and dimethylsulfamoyl chloride in the presence of a base. This compound has been found to have an inhibitory effect on the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. It has been studied for its potential as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer. The future directions for the study of this compound include the development of more efficient synthesis methods, the study of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases and conditions.

Synthesis Methods

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid can be synthesized by reacting 2-amino-5-bromobenzoic acid with sodium hydroxide and dimethylsulfamoyl chloride in the presence of a base. The resulting compound is then treated with methyl iodide to obtain this compound. The yield of the synthesis process is around 60%.

Properties

IUPAC Name

2-[1,3-benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-11(5-10(12)13)18(14,15)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTXJIOGAWXLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.